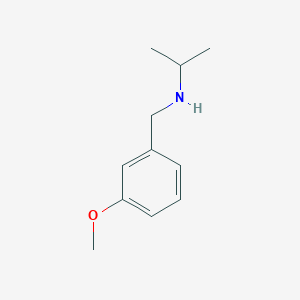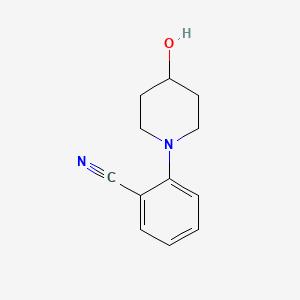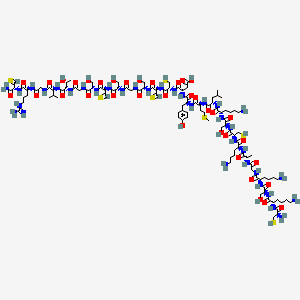
4-オキソ-TEMPO-d16, フリーラジカル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Oxo-TEMPO-d16, free radical is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine and is known for its unique properties, including its stability and reactivity. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and its role as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
科学的研究の応用
4-Oxo-TEMPO-d16, free radical has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a spin label in EPR spectroscopy.
Biology: Employed in studies involving reactive oxygen species (ROS) and as a probe for detecting free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-TEMPO-d16, free radical typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 2,2,6,6-tetramethyl-4-piperidone using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Oxo-TEMPO-d16, free radical involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-Oxo-TEMPO-d16, free radical undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different oxidation states.
Reduction: The compound can be reduced back to its parent amine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound and substituted derivatives, depending on the reagents and conditions used .
作用機序
The mechanism of action of 4-Oxo-TEMPO-d16, free radical involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it an effective catalyst in oxidation-reduction reactions. It interacts with molecular targets such as reactive oxygen species, leading to the formation of stable products. This property is particularly useful in EPR spectroscopy, where it acts as a spin label to study molecular dynamics and interactions .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxyl radical with similar properties but different applications.
4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with specific uses in oxidation reactions and as a hindered amine light stabilizer.
Uniqueness
4-Oxo-TEMPO-d16, free radical is unique due to its specific isotopic labeling (D16), which makes it particularly useful in studies involving isotopic effects and dynamic nuclear polarization NMR spectroscopy. Its stability and reactivity also make it a valuable tool in various scientific research applications .
特性
CAS番号 |
36763-53-8 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
187.33 g/mol |
IUPAC名 |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2 |
InChIキー |
KMEUSKGEUADGET-NMRSHPDNSA-N |
SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C |
異性体SMILES |
[2H]C1(C(=O)C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1(CC(=O)CC(N1O)(C)C)C |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)

![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)






![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)


